![molecular formula C34H54FeP2 B2697106 Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223121-01-5](/img/no-structure.png)
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sold in collaboration with Solvias AG
Applications De Recherche Scientifique
Cancer Research
The compound’s potential in cancer treatment is promising:
- Cytotoxic Activity : 2,4-DTBP was evaluated using MCF-7 cells (a breast carcinoma cell line) and exhibited an identified IC50 value of 5 μg/ml. Further exploration of its effectiveness against cancer cells could position it as a novel therapeutic agent .
Herbicidal Activity
Beyond its antifungal and anticancer properties, 2,4-DTBP also impacts weed management:
- Root Growth Inhibition : At a low application rate (0.60 kg a.i. ha–1), 2,4-DTBP completely prevented root growth of weeds like Lysimachia chinensis in soil .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of the compound 'Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentene", "Di-tert-butyl phosphite", "1-Diphenylphosphino-2-propanol", "Iron(II) chloride", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Toluene" ], "Reaction": [ "Step 1: Synthesis of 1-Diphenylphosphino-2-propanol by reacting diphenylphosphine with epichlorohydrin in the presence of sodium hydroxide.", "Step 2: Synthesis of Di-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane by reacting Di-tert-butyl phosphite with 1-Diphenylphosphino-2-propanol in the presence of cyclopentene and a catalytic amount of hydrochloric acid.", "Step 3: Synthesis of Iron(II) complex by reacting Iron(II) chloride with Di-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane in the presence of sodium borohydride.", "Step 4: Purification of the Iron(II) complex by recrystallization from toluene/methanol mixture.", "Step 5: Formation of Carbanide by reacting the Iron(II) complex with a suitable carbanide source." ] } | |
Numéro CAS |
223121-01-5 |
Nom du produit |
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |
Formule moléculaire |
C34H54FeP2 |
Poids moléculaire |
580.599 |
Nom IUPAC |
carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H40P2.C5H8.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
Clé InChI |
GXDKNCVYLBKISD-LXHVPJHHSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC=CC1.[Fe+2] |
Solubilité |
not available |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2697023.png)
![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)
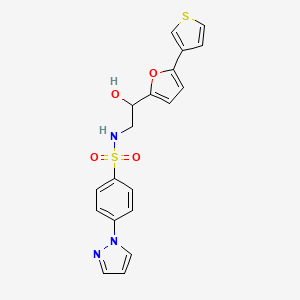
![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)
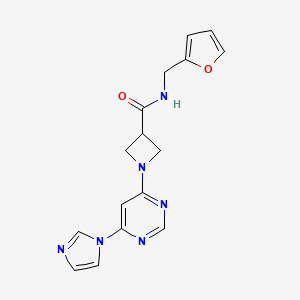


![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]propanamide](/img/structure/B2697033.png)
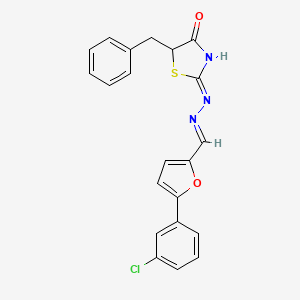
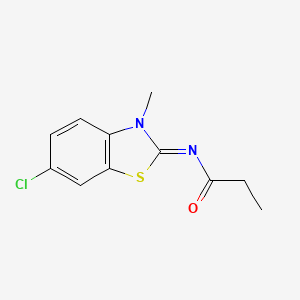
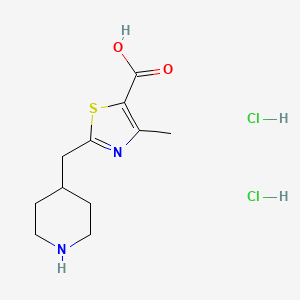
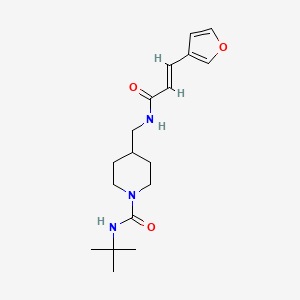

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2697044.png)